molecular formula C13H18N4O2 B2812404 N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2361728-54-1

N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide

Cat. No. B2812404
CAS RN: 2361728-54-1
M. Wt: 262.313
InChI Key: RUOUMMIZQQDUPD-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, commonly known as ETP-46464, is a small molecule inhibitor of the enzyme phosphodiesterase 12 (PDE12). PDE12 is a member of the phosphodiesterase family of enzymes that are involved in the regulation of intracellular levels of cyclic nucleotides, such as cyclic AMP and cyclic GMP. ETP-46464 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders.

Mechanism of Action

ETP-46464 inhibits the activity of N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, which is involved in the regulation of intracellular levels of cyclic nucleotides. By inhibiting this compound, ETP-46464 increases the levels of cyclic nucleotides, which can have downstream effects on various signaling pathways. The exact mechanism of action of ETP-46464 is not fully understood, but it is thought to involve the modulation of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ETP-46464 has been shown to have several biochemical and physiological effects. In addition to its effects on cancer cell growth and immune responses, ETP-46464 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ETP-46464 has also been shown to increase the levels of cyclic nucleotides in cells, which can have downstream effects on various cellular processes.

Advantages and Limitations for Lab Experiments

ETP-46464 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory activity against N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, making it a useful tool for investigating the role of this compound in various cellular processes. However, ETP-46464 also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the exact mechanism of action of ETP-46464 is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ETP-46464. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders. Another direction is to investigate the molecular mechanism of action of ETP-46464, including its effects on various signaling pathways and cellular processes. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of ETP-46464 in vivo, which will be important for its eventual clinical development.

Synthesis Methods

The synthesis of ETP-46464 involves several steps, including the reaction of 2-amino-4-methylpyrimidine with 2-bromoethyl acetate to form 2-(2-acetoxyethylamino)-4-methylpyrimidine. This compound is then reacted with N-ethyl-N-(2-oxo-2-propenyl)acetamide to form ETP-46464.

Scientific Research Applications

ETP-46464 has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study demonstrated that ETP-46464 inhibited the growth of several human cancer cell lines, including breast cancer and lung cancer cells, by inducing apoptosis, or programmed cell death. Another study showed that ETP-46464 had immunomodulatory effects, suppressing the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation in macrophages.

properties

IUPAC Name

N-ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-12(18)17(5-2)10-13(19)16(3)9-11-14-7-6-8-15-11/h4,6-8H,1,5,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOUMMIZQQDUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N(C)CC1=NC=CC=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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